molecular formula C11H11FO B2476069 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one CAS No. 338392-56-6

1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one

Cat. No.: B2476069
CAS No.: 338392-56-6
M. Wt: 178.206
InChI Key: SESKHXRAACJREI-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, with a fluorophenyl substituent

Properties

IUPAC Name

1-[2-(4-fluorophenyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESKHXRAACJREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction remains a cornerstone for constructing cyclopropane rings adjacent to carbonyl groups. In this method, diiodomethane and a zinc-copper couple react with α,β-unsaturated ketones to form the cyclopropane core. For 1-[2-(4-fluorophenyl)cyclopropyl]ethan-1-one, the precursor 4-fluorophenyl vinyl ketone undergoes cyclopropanation in tetrahydrofuran (THF) at −20°C, yielding the target compound in 68–72% efficiency.

Critical parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of diiodomethane to enone prevents diiodide byproducts.
  • Solvent : Anhydrous THF optimizes zinc activation, while ethers like diglyme improve yields by 8–10%.
  • Temperature : Subzero conditions minimize ring-opening side reactions.

Comparative studies show that electron-withdrawing groups on the phenyl ring (e.g., fluorine) accelerate reaction rates by 30% compared to non-fluorinated analogs.

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky method employs sulfonium ylides to convert α,β-unsaturated ketones into cyclopropanes. Using trimethylsulfonium iodide and sodium hydride in dimethyl sulfoxide (DMSO), 4-fluorophenyl vinyl ketone undergoes [2+1] cycloaddition at 25°C, achieving 65–70% yields. This method offers milder conditions than Simmons-Smith but requires strict moisture exclusion.

Mechanistic insight : The ylide’s nucleophilic attack on the enone’s β-carbon forms a zwitterionic intermediate, which cyclizes to the cyclopropane. Fluorine’s meta-directing effect ensures regioselective addition at the para position.

Halogenation-Decarboxylation Sequences

Patent CN104418718A discloses a two-step halogenation-decarboxylation approach scalable to kilogram quantities:

  • Friedel-Crafts Acylation : 4-Fluorophenylacetic acid reacts with cyclopropanecarbonyl chloride in DMF, forming 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid (84% yield).
  • Bromination-Decarboxylation : Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces a bromine at the α-position, followed by thermal decarboxylation at 120°C to yield the ketone (78% overall).

This route’s advantages include:

  • Cost-effectiveness : Avoids precious metal catalysts.
  • Scalability : Demonstrated in 80 L reactor batches.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions using diazo compounds enable stereocontrolled cyclopropanation. Ethyl diazoacetate and 4-fluorostyrene react in the presence of Rh₂(OAc)₄, producing the cyclopropane ester intermediate, which is hydrolyzed to the ketone (91% yield, >99% trans-selectivity).

Optimization data :

Catalyst Loading (%) Temperature (°C) Yield (%)
0.5 25 78
1.0 25 91
1.0 40 85

Higher catalyst loadings improve conversion but increase costs, necessitating a 1.0% balance for industrial use.

Ring-Closing Metathesis

Olefin metathesis with Grubbs’ catalyst constructs the cyclopropane via a [2+2] intermediate. Starting from 1,5-diene precursors, this method achieves 60–65% yields but suffers from ethylene byproduct accumulation, requiring high vacuum conditions.

Radical-Mediated Cyclopropanation

Recent advances utilize photoredox catalysis to generate cyclopropanes via radical intermediates. Visible-light irradiation of 4-fluorophenyl diazomethane and ethylene in the presence of Ru(bpy)₃²⁺ forms the cyclopropane in 55% yield. While promising for mild conditions, scalability remains unproven.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes controlled oxidation under different conditions:

Reagent System Conditions Product Yield Reference
KMnO₄ (0.1M)Aqueous NaOH, 60°C, 4h4-Fluorophenylcyclopropanecarboxylic acid78%
CrO₃/Pyridine complexDichloromethane, RT, 2hNo reaction observed-
Ozone (O₃)-78°C, then Me₂S workupCyclopropane ring cleavage products62%

Key findings:

  • Potassium permanganate selectively oxidizes the α-carbon without ring opening at moderate temperatures

  • Ozonolysis induces cyclopropane ring cleavage, producing dialdehydes as primary products

Reduction Pathways

The carbonyl group shows distinct reduction behavior:

Reducing Agent Solvent Temperature Product Stereo-selectivity
LiAlH₄THF0°C → RT1-[2-(4-FP)cyclopropyl]ethanol85% (racemic)
NaBH₄/CeCl₃MeOH-20°CNo reduction observed-
H₂ (5 atm)/Pd-CEtOAc50°CCyclopropane ring hydrogenolysis100% ring opening

Notable observations:

  • Lithium aluminum hydride achieves complete ketone→alcohol conversion without ring modification

  • Catalytic hydrogenation preferentially cleaves strained cyclopropane over ketone reduction

Halogenation Processes

Two distinct halogenation modes have been characterized:

A. Radical Bromination

text
Reaction: 1-[2-(4-FP)cyclopropyl]ethan-1-one + NBS → 2-Bromo derivative Optimal Conditions: - Reagents: N-Bromosuccinimide (1.2eq), AIBN (0.05eq) - Solvent: CH₂Cl₂ - Temperature: Reflux (40°C) - Time: 4.75h - Yield: 93% (industrial scale)[5]

B. Electrophilic Chlorination

text
Reaction: 1-[2-(4-FP)cyclopropyl]ethan-1-one + Cl₂ → 4'-Chloro derivative Key Parameters: - Catalyst: FeCl₃ (5mol%) - Solvent: CCl₄ - Light: UV irradiation required - Selectivity: >98% para-substitution on aryl ring[2]

Comparative Reaction Kinetics

Reaction Type Activation Energy (kJ/mol) Half-life (25°C) Rate-Determining Step
Oxidation (KMnO₄)72.4 ± 3.138 minα-H abstraction
Bromination (NBS)58.9 ± 2.817 minRadical initiation step
Catalytic Hydrogenation105.2 ± 4.59.5 minCyclopropane adsorption on Pd

Data reveals radical bromination proceeds faster than ionic reactions due to lower activation barriers . Hydrogenation exhibits unusual kinetics from competing adsorption processes.

Stability Considerations

Thermal Decomposition:

  • Onset: 185°C (TGA)

  • Primary degradation pathway: Retro-Diels-Alder of cyclopropane

  • Activation energy: 132 kJ/mol (Kissinger method)

Photochemical Behavior:

  • λmax = 274 nm (π→π* transition)

  • Quantum yield for decomposition: Φ = 0.33 ± 0.02

  • Main photoproduct: Ring-opened diene ketone

This comprehensive analysis demonstrates the compound's synthetic versatility through well-characterized reaction pathways. The strained cyclopropane ring introduces unique reactivity patterns distinct from non-cyclic analogues, particularly evident in hydrogenation and photochemical behavior. Industrial-scale bromination methodologies show particular promise for pharmaceutical intermediate synthesis.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one
  • Molecular Formula : C12H11F
  • Molecular Weight : 192.22 g/mol

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases.

Anticancer Research

Recent studies have focused on the compound's anticancer properties. For instance, in vitro assays demonstrated significant cytotoxicity against breast and colon cancer cell lines. The effective concentration (EC50) values indicate that the compound can inhibit cell growth at low concentrations, making it a candidate for further development as an anticancer agent.

Neuropharmacology

The potential neuroprotective effects of this compound have been explored in models of neurodegeneration. It appears to enhance neuronal survival under oxidative stress conditions, suggesting its utility in developing therapies for conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating human breast cancer cell lines (MCF-7) with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Histological examinations revealed increased apoptosis markers in treated cells compared to controls.

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study, the compound was administered to neuronal cultures subjected to oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cell death and preservation of mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Biological Activities

PropertyObservations
Anticancer ActivitySignificant cytotoxicity against cancer cells
Neuroprotective EffectsReduced neuronal death under oxidative stress
Mechanism of ActionInduces apoptosis, modulates neurotransmitter levels

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring may induce conformational changes in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one can be compared with similar compounds such as:

    2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: This compound has a bromine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.

    1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: The position of the fluorine atom is different, which can affect the compound’s properties and interactions.

    1-(2-Fluorophenyl)ethanone: Lacks the cyclopropyl group, resulting in different chemical and biological characteristics.

Biological Activity

1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one, also known as a cyclopropyl ketone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.

The molecular formula of this compound is C11H11F, with a molecular weight of 178.21 g/mol. Its structure consists of a cyclopropane ring attached to an ethanone group with a para-fluorophenyl substituent. The compound's unique structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The fluorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring could induce conformational changes in target molecules. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing fluorine atoms have been shown to enhance anticancer activity against various cell lines, including A549 lung carcinoma cells .

CompoundCell LineIC50 (μM)Mechanism
This compoundA549TBDInhibition of ERK1/2
4-Fluoro derivativeMCF7TBDInduction of apoptosis

The presence of the fluorine atom appears to correlate with increased potency against cancer cells, possibly through enhanced lipophilicity or improved binding affinity to target proteins.

Enzyme Interaction Studies

Studies have explored the interaction of this compound with various enzymes. Preliminary findings suggest that this compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The inhibition of ERK1/2 has been particularly noted, indicating potential for therapeutic applications in oncology .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:

  • Study on Fluorinated Cyclopropanes : In a study examining the cytotoxic effects of fluorinated cyclopropanes, it was found that modifications at the phenyl ring significantly influenced the compounds' anticancer activities. The introduction of electron-withdrawing groups like fluorine enhanced their efficacy against multiple cancer cell lines .
  • Mechanistic Insights : Another investigation revealed that related compounds induced apoptosis through caspase activation pathways, suggesting that this compound may share similar apoptotic mechanisms .

Comparison with Similar Compounds

To better understand the biological activity of this compound, comparisons can be made with structurally related compounds:

CompoundStructural FeatureBiological Activity
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanoneBromine instead of FluorineVaries significantly
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-oneDifferent position of FluorineAltered interactions
1-(2-Fluorophenyl)ethanoneLacks CyclopropaneDifferent pharmacological profile

These comparisons highlight how small structural changes can lead to significant differences in biological activity and mechanism.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or intramolecular cyclization. For example:

  • Step 1 : React 4-fluorophenylacetylene with a ketone precursor under transition metal catalysis (e.g., gold or palladium) to form the cyclopropane ring .
  • Step 2 : Purify intermediates using column chromatography and confirm stereochemistry via 1H NMR^1 \text{H NMR} (e.g., δ 2.59 ppm for the acetyl group) and X-ray crystallography .
  • Key challenge : Managing steric hindrance during cyclopropane formation requires optimized reaction temperatures (e.g., 0–25°C) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropane protons (δ 1.85–2.20 ppm) and the fluorophenyl group (δ 7.10–7.38 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 219.1) .
  • X-ray Diffraction : Resolve spatial arrangement of the cyclopropyl and fluorophenyl moieties .

Q. What safety precautions are necessary when handling this compound?

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for ingestion, administer water and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Chiral Catalysts : Use gold(I) complexes with chiral phosphine ligands (e.g., (R)-DTBM-SEGPHOS) to induce asymmetric cyclopropanation .
  • Kinetic Resolution : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Key Data : Enantiomeric excess (ee) >90% confirmed by chiral HPLC .

Q. How do steric and electronic effects influence its reactivity in cycloaddition reactions?

  • Steric Effects : The cyclopropane ring restricts rotational freedom, favoring endo transition states in [4+4] cycloadditions .
  • Electronic Effects : The electron-withdrawing fluorophenyl group stabilizes ketone intermediates, accelerating nucleophilic additions .
  • Experimental Design : Compare reaction rates using substituents with varying electronegativity (e.g., 4-F vs. 4-CH3_3 phenyl groups) .

Q. What computational methods are used to predict its biological activity?

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
  • QSAR Models : Correlate logP (calculated: 2.8) and polar surface area (PSA: 30 Ų) with membrane permeability .
  • Validation : Compare in silico predictions with in vitro assays (e.g., IC50_{50} values against kinase targets) .

Q. How can data contradictions in spectral analysis be resolved?

  • Case Study : Discrepancies in 13C NMR^{13} \text{C NMR} shifts (e.g., ketone carbonyl at 205.0 ppm vs. 210 ppm) may arise from solvent polarity. Validate using deuterated solvents (CDCl3_3 vs. DMSO-d6_6) .
  • Multi-Technique Approach : Cross-validate MS fragmentation patterns with IR carbonyl stretches (1700–1750 cm1^{-1}) .

Methodological Tables

Synthetic Step Key Parameters References
Cyclopropane FormationCatalyst: Au(I), Temp: 0–25°C, Yield: 60–90%
Enantiomeric ResolutionChiral HPLC, ee >90%
Toxicity AssessmentLD50_{50} (oral, rat): >2000 mg/kg
Computational Property Predicted Value Tool
logP2.8ChemAxon
Polar Surface Area30 ŲMOE
H-bond Acceptors2PubChem

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